molecular formula C10H12F3N B187105 3-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS No. 101488-60-2

3-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No. B187105
CAS RN: 101488-60-2
M. Wt: 203.2 g/mol
InChI Key: OHYSYTVKICEPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chemical compound . It is also known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been investigated using thermoanalytical techniques and evolved gas analysis . Other studies have proposed mechanisms for its thermal decomposition . Additionally, it has been synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .


Molecular Structure Analysis

The molecular structure of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine has been analyzed in several studies .


Chemical Reactions Analysis

The chemical reactions involving 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been studied. For example, its thermal behavior has been investigated, revealing that it decomposes after melting, releasing 4-trifluoromethylphenol, methylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been analyzed. It has been found that the sample melts at 159.6 °C . It is a colorless to yellow liquid .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “3-(4-(Trifluoromethyl)phenyl)propan-1-amine”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . For instance, fluoxetine, a selective serotonin-reuptake inhibitor (SSRI) used as an antidepressant, contains a trifluoromethyl group .

Synthesis of Potential Drug Molecules

The trifluoromethyl group is incorporated into potential drug molecules, contributing to their syntheses and uses for various diseases and disorders . For example, the compound (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium 1 was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl to give an intermediate .

Theoretical Studies and Drug Design

Theoretical studies have been conducted on N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan, a derivative of “3-(4-(Trifluoromethyl)phenyl)propan-1-amine”, as a potential drug . These studies involve quantum chemical calculations correlated with the geometrical structure and total energy of the compound and its derivatives .

Thermodynamic Properties

The thermodynamic properties of “3-(4-(Trifluoromethyl)phenyl)propan-1-amine” and its derivatives, such as zero-point energy, enthalpy, entropy, ionization energy, and electron affinity, have been calculated. These properties are important for understanding the stability and reactivity of these compounds .

Electrochemical Oxidation

The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

Dipole Moment Studies

The dipole moment of “3-(4-(Trifluoromethyl)phenyl)propan-1-amine” and its derivatives has been studied. The dipole moment is related to the charge density of the molecule and can affect its interactions with other molecules .

Safety and Hazards

The safety and hazards associated with 3-(4-(Trifluoromethyl)phenyl)propan-1-amine have been documented. It has been classified with hazard statements H315, H319, and H335 .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYSYTVKICEPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563865
Record name 3-[4-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Trifluoromethyl)phenyl)propan-1-amine

CAS RN

101488-60-2
Record name 3-[4-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 2
3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(4-(Trifluoromethyl)phenyl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4-(Trifluoromethyl)phenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.